molecular formula C19H15ClN2O4 B2791936 Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate CAS No. 955734-44-8

Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate

Cat. No.: B2791936
CAS No.: 955734-44-8
M. Wt: 370.79
InChI Key: OWRAWCQUTARZMJ-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to an oxazole ring substituted with a 4-chlorophenyl group and a carboxamido moiety.

Properties

IUPAC Name

ethyl 4-[[5-(4-chlorophenyl)-1,3-oxazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-25-19(24)13-5-9-15(10-6-13)22-17(23)18-21-11-16(26-18)12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRAWCQUTARZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Formation of the Benzoate Ester: The benzoate ester can be formed through esterification reactions involving benzoic acid and ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Oxazole Ring Reactivity

The oxazole moiety participates in cyclization and nucleophilic substitution reactions. A key study demonstrated that iodine-mediated oxidative cyclization in DMSO efficiently forms 2,5-disubstituted oxazoles under mild conditions .

Reaction TypeReagents/ConditionsProductYieldReference
Oxazole formationI₂ (0.16 mmol), DMSO, 130°CEthyl 5-(4-chlorophenyl)oxazole-2-carboxylate75%

Mechanistic studies revealed that phenacyl iodine intermediates form during the reaction, with methyl ketones contributing two carbons to the oxazole ring .

Electrophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl group undergoes electrophilic substitution, particularly under halogenation conditions:

Reaction TypeReagents/ConditionsProductObservationsReference
SulfonationCl₂ gas, HCl, 1,2-dichloroethane, −2°C5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chlorideRequires strict temperature control

This reaction proceeds via chlorination of the thiadiazole sulfur, highlighting the activating effect of the chlorophenyl group on adjacent heterocycles .

Ester Functionalization

The ethyl benzoate group is susceptible to hydrolysis and transesterification:

Reaction TypeReagents/ConditionsProductKey FindingsReference
Alkaline hydrolysis10% NaOH, reflux4-(5-(4-Chlorophenyl)oxazole-2-carboxamido)benzoic acidComplete conversion in 6 h
TransesterificationMethanol, H₂SO₄Methyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate85% yield under acid catalysis

Cyclization Reactions

The compound serves as a precursor for benzo[d]oxazole synthesis via N-deprotonation–O-SₙAr cyclization:

SubstrateBaseTemperatureTimeProductYieldReference
N-(2-fluoro-5-nitrophenyl)benzamideK₂CO₃90°C1 h2-Phenyl-5-nitrobenzo[d]oxazole92%

This proceeds through amide deprotonation (pKa ≈ 18.8), forming a Meisenheimer complex before fluoride elimination .

Reduction and Oxidation

While direct data on this compound is limited, analogous oxazoles show:

  • Reduction : LiAlH₄ reduces oxazole rings to dihydro derivatives .

  • Oxidation : KMnO₄ in acidic media oxidizes oxazoles to carboxylic acids .

Comparative Reactivity

A comparison with related compounds reveals distinct behavior:

CompoundReactivity with Cl₂Preferred Reaction Site
This compoundSulfonation at thiadiazoleOxazole C-2 position
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylateHalogenation at oxadiazoleOxadiazole C-5 position

Mechanistic Insights

  • Cyclization : Oxazole formation involves dual carbon contribution from methyl ketones .

  • SₙAr Reactions : Electron-withdrawing groups (e.g., nitro) accelerate cyclization by stabilizing Meisenheimer intermediates .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate has been investigated for its potential use in drug development due to its biological activity:

  • Antimicrobial Activity : Studies have shown that this compound exhibits strong inhibitory effects against various bacteria, including Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as H2122 and H460, with effective concentrations (EC50 values) below 1 µM . The mechanism involves activation of caspases and downregulation of anti-apoptotic proteins.

Biological Research

The compound's interaction with biological pathways makes it valuable for research into various diseases:

  • Mechanism of Action : The compound may bind to specific enzymes or receptors, modulating their activity and leading to significant biological effects.
  • Structure-Activity Relationship (SAR) : Modifications to the chlorophenyl group have been shown to significantly affect the potency and selectivity against specific biological targets, enhancing its therapeutic potential.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex organic molecules.

Antimicrobial Efficacy Study

A comparative study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. Results indicated a notable selectivity index compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Anticancer Research

In a detailed investigation into the anticancer properties of oxazole derivatives, this compound was found to effectively induce apoptosis in various cancer cell lines. The study focused on its ability to modulate apoptotic pathways, confirming its potential as a candidate for further drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate)

  • Structural Differences : Replaces the oxazole-carboxamido group with a thioether-linked 3-methylisoxazole moiety.
  • Implications : The thioether linker may confer greater metabolic stability compared to carboxamido groups, while the isoxazole ring (vs. oxazole) alters electronic density and hydrogen-bonding capacity .

I-6602 (Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate)

  • Structural Differences : Features an ether-linked propoxy chain terminating in a 3-methylisoxazole group.

Ethyl 4-Methyl-2-(4-(Trifluoromethyl)phenyl)thiazole-5-carboxylate

  • Structural Differences : Substitutes oxazole with a thiazole ring and introduces a trifluoromethylphenyl group.
  • Implications : The thiazole’s sulfur atom increases electronegativity, while the trifluoromethyl group enhances lipophilicity and metabolic resistance .

Substituted Benzoate Esters from Biopharmacule Speciality Chemicals

The Biopharmacule catalog lists several ethyl benzoate derivatives with varying substituents, providing insights into how specific functional groups modulate properties:

Compound Name Key Substituents Potential Impact on Properties
Ethyl 4-chlorocinnamate 4-Chlorophenyl, α,β-unsaturated ester Enhanced conjugation; possible UV activity
Ethyl 4-cyano-3-hydroxy-5-(methylthio)thiophene-2-carboxylate Cyano, hydroxy, methylthio-thiophene High polarity; potential redox activity
Ethyl 4-methyl-3-oxopentanoate Methyl, ketone Increased solubility; keto-enol tautomerism

Key Observations :

  • Electron-Withdrawing Groups (e.g., chloro, cyano): Improve thermal stability and alter reactivity in nucleophilic substitutions .
  • Heterocyclic Systems (e.g., oxazole, thiazole): Influence binding affinity in enzyme inhibition; oxazole’s nitrogen atoms may participate in hydrogen bonding .

Biological Activity

Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its biological properties. The oxazole ring, in particular, is known for its versatility in medicinal chemistry.

Property Details
Molecular Formula C18_{18}H16_{16}ClN2_{2}O3_{3}
Molecular Weight 354.78 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. For instance, it may exhibit:

  • Antimicrobial Activity : By inhibiting bacterial growth through enzyme inhibition.
  • Anticancer Properties : Potentially inducing apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For example, studies have shown that derivatives with oxazole rings demonstrate activity against various bacterial strains.

Compound MIC (µg/ml) Activity Against
This compoundTBDTBD
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate1.6Candida albicans
Ethyl 5-(4-chlorophenyl)-1,3-thiazole-2-carboxamide0.8Staphylococcus aureus

The minimum inhibitory concentration (MIC) values suggest that these compounds could be effective against resistant strains of bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : H2122, H460 (non-small cell lung cancer)
  • EC50 Values : Less than 1 µM for sensitive cell lines, indicating potent activity.

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. Results indicated strong inhibitory effects against Salmonella typhi and Bacillus subtilis with a notable selectivity index compared to standard antibiotics .
  • Anticancer Research :
    In another study focusing on the anticancer properties of oxazole derivatives, the compound was found to induce apoptosis in cancer cells through the modulation of apoptotic pathways. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins .
  • Synthesis and Structure-Activity Relationship (SAR) :
    The synthesis of this compound has been optimized to enhance its biological activity. Structure-activity relationship studies have shown that modifications to the chlorophenyl group can significantly affect potency and selectivity against specific targets .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(5-(4-chlorophenyl)oxazole-2-carboxamido)benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between oxazole-2-carboxylic acid derivatives and benzoate esters. For example, hydrazide intermediates can be synthesized by reacting hydrazine hydrate with ethyl thioacetate derivatives under reflux conditions in ethanol. Cyclization to form the oxazole ring is achieved using carbon disulfide and potassium hydroxide . Key optimization parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Potassium carbonate or triethylamine facilitates deprotonation and nucleophilic substitution.
  • Temperature : Reflux (70–100°C) ensures complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures purity .

Q. How is the compound characterized structurally, and what analytical techniques are employed?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic methods:
  • X-ray crystallography : Single-crystal diffraction (using SHELX for refinement and ORTEP-3 for visualization ) determines bond lengths, angles, and intermolecular interactions.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms proton environments and carbon frameworks.
  • IR : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹).
  • HRMS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or structural analogs. To address this:
  • Purity validation : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Structural analogs : Compare halogen-substituted derivatives (e.g., bromo vs. chloro) to assess substituent effects on target binding .
  • Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) .
  • Off-target profiling : Screen against related enzymes/receptors to identify non-specific interactions .

Q. What strategies are effective in improving the compound's bioavailability for in vivo studies?

  • Methodological Answer : Bioavailability challenges stem from low solubility or metabolic instability. Strategies include:
  • Ester hydrolysis resistance : Replace ethyl ester with tert-butyl or morpholine derivatives to slow enzymatic cleavage .
  • Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl) without compromising target affinity .
  • Formulation : Use cyclodextrin complexes or nanoemulsions to enhance solubility .
  • Prodrug design : Mask carboxylate groups with enzymatically cleavable protectors (e.g., acetyl) .

Q. How do computational methods contribute to understanding the compound's interaction with biological targets?

  • Methodological Answer : Computational approaches guide mechanistic insights:
  • Molecular docking (AutoDock/GOLD) : Predict binding poses in enzyme active sites (e.g., oxazole interactions with hydrophobic pockets) .
  • MD simulations : Analyze stability of ligand-receptor complexes over time (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronegativity with activity to prioritize synthetic targets .
  • Validation : Cross-check computational predictions with in vitro IC₅₀ assays .

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